N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C21H22N4O2 and a molecular weight of 362.433 g/mol. This compound features a complex structure that includes a furan ring, a pyridazine ring, and an azepane moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the azepane group. The final step involves coupling the pyridazine derivative with a furan-2-carboxylic acid derivative under amide bond-forming conditions.
Pyridazine Ring Formation: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
Azepane Introduction: The azepane group is introduced via nucleophilic substitution reactions, often using azepane derivatives and appropriate leaving groups.
Coupling Reaction: The final coupling reaction to form the amide bond is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Compounds containing pyridazine and furan rings have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the azepane ring suggests possible applications in neuropharmacology, given the known activity of azepane-containing compounds on the central nervous system .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of its structure.
Mechanism of Action
The exact mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide depends on its specific application. Generally, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridazine ring can act as a bioisostere for pyrimidine, allowing it to interact with nucleotide-binding sites in enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
Uniqueness
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to its thiophene or benzenesulfonamide analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-9-6-14-27-19)22-17-8-5-7-16(15-17)18-10-11-20(24-23-18)25-12-3-1-2-4-13-25/h5-11,14-15H,1-4,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDPSIOLSPKGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.